1,3-Dioleoylglycerol-d5
Description
Overview of Diacylglycerol (DAG) Isomers and Their Biological Significance
Diacylglycerols are glycerides composed of a glycerol (B35011) backbone with two fatty acid chains attached via ester linkages. wikipedia.org The specific positioning of these fatty acid chains gives rise to different isomers with distinct biochemical properties and functions. creative-proteomics.com
Classification and Structural Characteristics of 1,2- and 1,3-Diacylglycerols
Diacylglycerols are primarily classified into two positional isomers: 1,2-diacylglycerols and 1,3-diacylglycerols. wikipedia.org In 1,2-diacylglycerol (also known as 1,2-diacyl-sn-glycerol), the fatty acids are esterified to the sn-1 and sn-2 positions of the glycerol molecule. um.escreative-proteomics.com In contrast, 1,3-diacylglycerol has its fatty acids attached to the sn-1 and sn-3 positions. wikipedia.org
This structural difference is significant. 1,2-DAG is a key intermediate in the biosynthesis of major phospholipids, such as phosphatidylcholine, and also in the synthesis of triglycerides. creative-proteomics.comnih.gov While 1,2-DAG is the primary biosynthetic product, it can undergo chemical isomerization to the more thermodynamically stable 1,3-DAG form. nih.govcdnsciencepub.com The diversity of DAG species is further expanded by the variety of fatty acids that can be attached, varying in chain length and degree of saturation. creative-proteomics.com
Role as Cellular Signaling Molecules and Second Messengers
Diacylglycerols, particularly 1,2-DAG, are well-established second messengers in intracellular signaling pathways. wikipedia.orgnih.gov Second messengers are small molecules that relay signals from receptors on the cell surface to target molecules inside the cell, initiating a cascade of events that lead to a specific cellular response. wikipedia.org
The generation of DAG at the plasma membrane, often through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), is a critical step in signal transduction. fiveable.mequora.com Once produced, DAG remains in the membrane and activates a variety of effector proteins. fiveable.me The most prominent of these are the protein kinase C (PKC) family of enzymes. nih.govfiveable.me Activation of PKC by DAG leads to the phosphorylation of numerous target proteins, thereby influencing a wide range of cellular processes including cell proliferation, differentiation, apoptosis, and gene transcription. nih.govfiveable.me
Beyond PKC, other proteins with a high affinity for DAG include Ras guanyl-releasing proteins (RasGRPs), chimaerins, Munc13s, and certain diacylglycerol kinases (DGKs). nih.govnih.gov This diverse array of DAG receptors highlights the complexity of DAG-mediated signaling networks. nih.gov
Involvement in Lipid Metabolism and Homeostasis
Diacylglycerols are central intermediates in lipid metabolism, connecting signaling pathways with the synthesis and breakdown of more complex lipids. um.esnih.gov They are precursors for the synthesis of triglycerides (TAGs), the primary form of energy storage in cells, through a reaction catalyzed by diacylglycerol acyltransferases (DGATs). um.es Conversely, TAGs can be hydrolyzed by lipases to generate DAGs. um.es
The balance between DAG and other lipids, such as phosphatidic acid (PA), is tightly regulated to maintain cellular lipid homeostasis. mdpi.com Diacylglycerol kinases (DGKs) phosphorylate DAG to produce PA, another important lipid second messenger. mdpi.commdpi.com This conversion not only terminates DAG signaling but also initiates PA-dependent signaling pathways. nih.gov The precise control of DAG levels through the interplay of various enzymes is essential for normal cell function, and dysregulation is associated with several diseases. um.esmdpi.com The subcellular location of DAG metabolism is also compartmentalized, occurring in the endoplasmic reticulum, Golgi apparatus, plasma membrane, and lipid droplets, ensuring that different pools of DAG are available for specific metabolic and signaling functions. nih.gov
Rationale for Deuterium (B1214612) Labeling in Advanced Lipidomics and Metabolic Flux Studies
To unravel the complex dynamics of lipid metabolism, researchers increasingly turn to stable isotope labeling techniques. These methods provide a powerful lens to trace the metabolic fate of molecules in living systems.
Advantages of Stable Isotope Tracers for Quantitative Analysis
Stable isotope tracers, such as those using deuterium (²H) or carbon-13 (¹³C), offer significant advantages for quantitative analysis in lipidomics and metabolic studies. bioscientifica.comnih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of studies, including those involving humans. bioscientifica.com
The core principle of stable isotope labeling is that isotopically labeled molecules are chemically identical to their unlabeled counterparts and are metabolized in the same way. nih.gov However, their difference in mass allows them to be distinguished and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. bioscientifica.comcreative-proteomics.com This enables researchers to track the incorporation of the label into various metabolites over time, providing a dynamic view of metabolic pathways. physoc.org This approach, known as metabolic flux analysis, allows for the quantification of the rates of metabolic reactions, offering insights that cannot be obtained from static measurements of metabolite concentrations alone. nih.govnih.gov
Key advantages of using stable isotope tracers include:
Safety: No exposure to ionizing radiation. nih.gov
High Precision: Simultaneous measurement of both the labeled tracer and the unlabeled endogenous molecule (tracee). bioscientifica.com
Positional Information: The ability to determine the specific position of the label within a molecule. nih.gov
Dynamic Measurement: Provides rates of synthesis, breakdown, and interconversion of molecules. nih.govphysoc.org
Specific Utility of Deuterated Glycerol Backbone in 1,3-Dioleoylglycerol-d5
This compound is a form of 1,3-Dioleoylglycerol that has been chemically synthesized to contain five deuterium atoms on its glycerol backbone. usbio.netlipidmaps.org This specific labeling strategy is particularly useful in mass spectrometry-based lipidomics.
When analyzing complex mixtures of lipids, such as those extracted from cells, it can be challenging to distinguish between different molecular species, especially those that are isobaric (having the same nominal mass). nih.govnih.gov Deuterium-labeled internal standards, like this compound, are added to samples to aid in the accurate quantification of specific lipid species. nih.govnih.gov
In tandem mass spectrometry (MS/MS) experiments, molecules are fragmented, and the resulting fragment ions are analyzed. When a deuterated standard like this compound is used, the mass of the glycerol backbone-containing fragment will be shifted by five mass units compared to its unlabeled counterpart. nih.gov This mass shift allows for the clear identification and differentiation of the tracer from the endogenous pool of diacylglycerols. nih.gov This method enables precise quantification and helps to trace the metabolic fate of the glycerol backbone in various pathways, such as its incorporation into different classes of glycerolipids.
The use of this compound as an internal standard is a powerful tool for studying the intricate details of diacylglycerol metabolism and its role in cellular signaling and homeostasis. lipidmaps.org
Properties
Molecular Formula |
C₃₉H₆₇D₅O₅ |
|---|---|
Molecular Weight |
626.02 |
Synonyms |
(9Z)-9-Octadecenoic Acid 2-Hydroxy-1,3-propanediyl Ester-d5; (Z)-9-Octadecenoic Acid 2-Hydroxy-1,3-propanediyl Ester-d5; 1,3-Diolein-d5; (Z,Z)-1,3-Dioctadecenoyl Glycerol-d5; 1,3-Glyceryl Dioleate-d5; Glycerol 1,3-Dioleate-d5; sn-1,3-Dioleoylglycerol |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Strategies for 1,3 Dioleoylglycerol D5
Chemical Synthesis Routes for Deuterated Diacylglycerols
Chemical synthesis provides a direct and controllable route for producing deuterated diacylglycerols. These methods typically involve the esterification of a deuterated glycerol (B35011) backbone with fatty acids. A common challenge is to achieve high yields and purity while working with expensive isotopically labeled starting materials.
One established method utilizes activating agents to facilitate the esterification process under milder conditions than traditional acid-catalyzed reactions, which can lead to unwanted by-products. For instance, the use of 1,1'-Carbonyldiimidazole (CDI) to activate fatty acids has been successfully applied. In a related synthesis of deuterated triacylglycerides, glycerol-d8 (B1340463) was reacted with CDI-activated fatty acids in anhydrous tetrahydrofuran (B95107) (THF) at elevated temperatures (70°C) for several days to achieve high yields (e.g., 97%). fz-juelich.de This approach can be adapted for diacylglycerol synthesis by using a protected glycerol-d5 synthon or by carefully controlling the stoichiometry of the reactants.
Another widely used coupling method involves N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). fz-juelich.de This technique is also effective for synthesizing isotope-labeled glycerides. The general principle involves the reaction of a deuterated glycerol molecule with two equivalents of oleic acid. The deuterium (B1214612) atoms in 1,3-Dioleoylglycerol-d5 are located on the glycerol backbone, meaning the synthesis would start with a glycerol-d5 precursor.
Table 1: Chemical Synthesis Approaches for Deuterated Diacylglycerols
| Method | Key Reagents | Typical Conditions | Advantages | Challenges |
|---|---|---|---|---|
| CDI-Activation | Glycerol-d5, Oleic acid, 1,1'-Carbonyldiimidazole (CDI), Anhydrous THF | 70°C, Inert atmosphere, Multiple days | High yield, Fewer by-products than acid catalysis | Requires anhydrous conditions, Potentially long reaction times |
| DCC/DMAP Coupling | Glycerol-d5, Oleic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Organic solvent (e.g., Dichloromethane), Room temperature | Milder conditions, Well-established for esterification | Formation of dicyclohexylurea by-product requires purification |
Enzymatic and Biosynthetic Pathways for Selective Deuterium Incorporation
Enzymatic and biosynthetic methods offer high specificity and can be performed under mild, environmentally friendly conditions, often avoiding the need for protecting groups and reducing the formation of side products.
Lipases are enzymes that catalyze the hydrolysis or synthesis of esters and are particularly useful in lipid modification. Regiospecific lipases can be used to selectively esterify the sn-1 and sn-3 positions of a glycerol backbone. For example, a lipase (B570770) from Rhizomucor miehei can be employed for selective hydrolysis or esterification reactions. europa.eu To synthesize this compound, a lipase-catalyzed acidolysis or esterification could be performed between glycerol-d5 and oleic acid in a solvent-free system. nih.gov This enzymatic approach provides excellent control over the final structure of the diacylglycerol.
On the other hand, biosynthetic pathways leverage the metabolic machinery of microorganisms to produce deuterated lipids. Genetically modified strains of Escherichia coli have been engineered to produce specific phospholipids. nih.govsigmaaldrich.com By carefully controlling the isotopic composition of the growth media—for example, by using deuterated water (D₂O) and specific deuterated carbon sources—it is possible to direct the incorporation of deuterium into distinct parts of the lipid molecule, including the glycerol backbone. nih.gov This metabolic engineering approach allows for the production of specifically deuterated lipids by harnessing the cell's natural lipid synthesis pathways, such as the Kennedy pathway for de novo diacylglycerol synthesis. frontiersin.org
Table 2: Enzymatic and Biosynthetic Methods for Deuterium Incorporation
| Pathway | Biocatalyst/Organism | Deuterium Source | Principle | Selectivity |
|---|---|---|---|---|
| Enzymatic Synthesis | Lipases (e.g., from Rhizomucor miehei) | Glycerol-d5 or Deuterated Oleic Acid | Regioselective esterification or acidolysis in a controlled environment. europa.eunih.gov | High regioselectivity for sn-1 and sn-3 positions. |
| Biosynthesis | Genetically Modified E. coli | D₂O, Deuterated glycerol, Deuterated carbon sources | Fermentation in an isotope-enriched medium directs incorporation via metabolic pathways. nih.gov | Can achieve selective deuteration of the glycerol backbone, head group, or acyl chains. |
Regioselective Labeling of Glycerol Backbone and Acyl Chains in Lipid Probes
Regioselectivity—the ability to place the isotopic label at a specific position within the molecule—is critical for designing effective lipid probes. For this compound, the label is specifically on the glycerol backbone. This is crucial because the glycerol scaffold is a conserved part of glycerolipids, and labeling this region ensures that the isotopic tag is not lost during metabolic processes like acyl chain remodeling. nih.gov
Labeling the Glycerol Backbone: To specifically label the glycerol backbone, synthesis must begin with a deuterated glycerol precursor, such as glycerol-d5. In both chemical and enzymatic synthesis, this labeled backbone is then acylated with non-deuterated fatty acids (in this case, oleic acid). The biosynthetic approach using engineered E. coli also allows for specific backbone labeling by providing deuterated glycerol in the culture medium while the fatty acid pool is derived from non-deuterated carbon sources. nih.gov This strategy creates probes where the metabolic fate of the core lipid structure can be tracked independently of its acyl chains.
Labeling the Acyl Chains: Conversely, to create a diacylglycerol with deuterated acyl chains, the synthesis would start with unlabeled glycerol and deuterated oleic acid. Deuterated fatty acids can be produced through methods such as H/D exchange under metal-catalyzed, hydrothermal conditions using D₂O as the deuterium source. europa.eu These labeled fatty acids can then be attached to a glycerol backbone chemically or enzymatically. This type of labeling is useful for studying fatty acid metabolism, β-oxidation, and acyl chain remodeling. nih.govnih.gov However, a drawback is that the label can be cleaved from the glycerol backbone during certain metabolic events. nih.gov
The choice of labeling position is therefore determined by the biological question being investigated. For studies focusing on the synthesis and turnover of the entire glycerolipid molecule, backbone-labeled probes like this compound are often preferred.
Table 3: Comparison of Regioselective Labeling Strategies
| Labeled Moiety | Starting Materials | Synthetic Approach | Advantage of Resulting Probe |
|---|---|---|---|
| Glycerol Backbone | Glycerol-d5, Unlabeled Oleic Acid | Chemical (e.g., DCC coupling) or Biosynthetic (E. coli with deuterated glycerol) | Isotopic label is retained during acyl chain remodeling, allowing for tracking of the core lipid structure. nih.gov |
| Acyl Chains | Unlabeled Glycerol, Deuterated Oleic Acid | Chemical or Enzymatic (Lipase-catalyzed esterification) | Allows for specific tracking of fatty acid incorporation, transport, and metabolism. nih.gov |
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| 1,1'-Carbonyldiimidazole (CDI) |
| This compound |
| 1,3-distearoyl-2-oleoylglycerol (SOS) |
| 4-dimethylaminopyridine (DMAP) |
| Deuterium Oxide (D₂O) |
| Glycerol |
| Glycerol-d5 |
| Glycerol-d8 |
| N,N'-dicyclohexylcarbodiimide (DCC) |
| Oleic acid |
Advanced Analytical Methodologies Employing 1,3 Dioleoylglycerol D5
Mass Spectrometry (MS)-Based Quantitative Lipidomics
Mass spectrometry (MS)-based lipidomics has emerged as a powerful platform for the comprehensive analysis of lipids, including diacylglycerols. nih.gov The use of isotopically labeled standards like 1,3-Dioleoylglycerol-d5 is fundamental to achieving accurate and reproducible quantitative data in these studies.
High-Resolution Mass Spectrometry for Molecular Species Profiling
High-resolution mass spectrometry (HRMS) provides the capability to resolve complex mixtures of lipid molecular species, which is often challenging due to the presence of isobaric compounds (molecules with the same nominal mass but different elemental compositions). nih.gov HRMS instruments, such as Orbitrap and Fourier transform-ion cyclotron resonance (FT-ICR) mass spectrometers, can achieve mass resolutions high enough to separate ions that differ by only a few millidaltons. nih.govresearchgate.net This level of resolution is critical for distinguishing between different DAG species that may have very similar masses. When this compound is used as an internal standard, its known mass and isotopic purity allow for confident identification and differentiation from endogenous, non-deuterated DAGs in a high-resolution mass spectrum. The mass difference introduced by the five deuterium (B1214612) atoms provides a clear and distinct signal, facilitating the accurate profiling of various DAG molecular species in a sample.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Deuterated Diacylglycerols
Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural elucidation of lipids. escholarship.org In an MS/MS experiment, a specific precursor ion is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides detailed structural information about the original molecule, including the identity and position of its fatty acyl chains. mdpi.com For deuterated diacylglycerols like this compound, MS/MS analysis yields characteristic fragmentation patterns that confirm the presence and location of the deuterium label on the glycerol (B35011) backbone. This is crucial for verifying the identity and purity of the internal standard and for understanding its behavior during mass spectrometric analysis. The fragmentation of the ammonium (B1175870) adduct of a diacylglycerol, for example, typically results in the neutral loss of one of the fatty acyl chains, allowing for their identification. nih.gov
Applications of this compound as an Internal Standard for Absolute Quantification
The primary application of this compound in quantitative lipidomics is its use as an internal standard. nih.gov For absolute quantification, a known amount of the deuterated standard is added to a sample prior to lipid extraction and analysis. The signal intensity of the endogenous (non-deuterated) diacylglycerol is then measured relative to the signal intensity of the added this compound. Because the deuterated standard is chemically identical to its endogenous counterpart, it experiences similar extraction efficiencies and ionization responses in the mass spectrometer. This co-analysis corrects for sample loss during preparation and variations in instrument performance, thereby enabling the accurate determination of the absolute concentration of the target diacylglycerol in the original sample. escholarship.org This approach significantly improves the accuracy and reproducibility of quantitative lipidomics studies.
Isomer-Specific Analysis through Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Diacylglycerols exist as different isomers, including 1,2-diacylglycerols and 1,3-diacylglycerols, which have distinct biological roles. Differentiating and quantifying these isomers is a significant analytical challenge. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry to address this challenge. nih.gov Normal-phase LC is particularly well-suited for separating neutral lipid classes, including diacylglycerol isomers. aocs.org By coupling LC with MS, it is possible to separate the 1,2- and 1,3-diacylglycerol isomers chromatographically before they enter the mass spectrometer for detection and quantification. nih.gov The use of this compound as an internal standard in LC-MS analyses allows for the specific and accurate quantification of the 1,3-diacylglycerol isomer, as it will co-elute with the endogenous 1,3-diacylglycerols. This isomer-specific quantification is crucial for understanding the distinct metabolic pathways and signaling functions of different diacylglycerol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, conformation, and dynamics of molecules in solution. springernature.com While MS provides information on molecular weight and elemental composition, NMR can reveal the three-dimensional arrangement of atoms within a molecule. For diacylglycerols, ¹H NMR can be used to determine the positions of the fatty acyl chains on the glycerol backbone. researchgate.net Deuterium labeling, as in this compound, can be utilized in specific NMR experiments. While deuterium itself is not typically observed in standard ¹H NMR, its presence can influence the signals of neighboring protons, providing valuable structural information. Furthermore, deuterium NMR (²H NMR) can be employed to study the dynamics and orientation of the deuterated glycerol backbone within lipid bilayers or other environments, offering insights into the behavior of diacylglycerols in biological membranes. Karplus analysis of ¹H-NMR spectra can provide information on the rotational isomerism of the glycerol backbone. nih.gov
Chromatographic Separation Techniques for Diacylglycerol Isomers
The separation of diacylglycerol isomers is a critical step for their accurate analysis. As mentioned, liquid chromatography is a primary tool for this purpose.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates lipids based on their hydrophobicity, which is primarily determined by the length and degree of unsaturation of their fatty acyl chains. While less effective at separating 1,2- and 1,3-isomers, it is useful for separating diacylglycerol species with different fatty acid compositions.
Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique that can also be used for the separation of diacylglycerol isomers. While not as high-resolution as HPLC, it can be a useful tool for initial sample fractionation. nih.gov
In all these chromatographic methods, the use of a deuterated standard like this compound is beneficial. It can be used to spike samples to identify the retention time of 1,3-diacylglycerols and to confirm the separation of the isomers. The distinct mass of the deuterated standard allows for its unambiguous detection by a mass spectrometer following chromatographic separation.
Normal-Phase and Reversed-Phase Liquid Chromatography
Liquid chromatography (LC) coupled with mass spectrometry (LC-MS) is a cornerstone of modern lipid analysis. aocs.org The choice between normal-phase (NP) and reversed-phase (RP) chromatography depends on the specific analytical goal, as they separate lipids based on different physicochemical properties. In both methodologies, this compound is introduced into the sample at a known concentration prior to analysis to serve as an internal standard for quantification. nih.gov
Normal-Phase Liquid Chromatography (NP-LC) separates molecules based on the polarity of their head groups. A polar stationary phase (e.g., silica) is used with a non-polar mobile phase. aocs.org This technique is particularly effective for separating lipid classes and can distinguish between DAG regioisomers. For instance, NP-LC can resolve 1,2-diacylglycerols from 1,3-diacylglycerols. nih.govnih.gov During analysis, this compound co-elutes with the endogenous 1,3-diacylglycerols, and its signal in the mass spectrometer is used to normalize the signals of the target analytes. To prevent the migration of acyl groups between the sn-1(3) and sn-2 positions, derivatization of the free hydroxyl group is often performed before analysis. nih.gov
Reversed-Phase Liquid Chromatography (RP-LC) employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. aocs.org Separation is based on the hydrophobicity of the lipid molecules, which is determined by the length and degree of unsaturation of the fatty acyl chains. nih.gov Longer, more saturated chains result in longer retention times, while each double bond reduces the retention time. RP-LC is highly effective for separating molecular species within the same lipid class. For example, it can separate 1,3-dioleoylglycerol from other 1,3-diacylglycerols containing different fatty acids (e.g., 1,3-dipalmitoylglycerol or 1,3-dilinoleoylglycerol). Again, this compound co-elutes with its non-deuterated analog, providing a reliable standard for quantification.
Table 1: Comparison of NP-LC and RP-LC for Diacylglycerol Analysis
| Feature | Normal-Phase Liquid Chromatography (NP-LC) | Reversed-Phase Liquid Chromatography (RP-LC) |
| Stationary Phase | Polar (e.g., Silica) | Non-polar (e.g., C18, C8) |
| Mobile Phase | Non-polar (e.g., Hexane/Isooctane, Methyl-tert-butyl ether) aocs.orgnih.gov | Polar (e.g., Acetonitrile, Methanol, Water) aocs.org |
| Separation Principle | Polarity of the head group | Hydrophobicity of the acyl chains (Chain Length & Unsaturation) |
| Primary Application | Separation of lipid classes and regioisomers (e.g., 1,2-DAG vs. 1,3-DAG) nih.gov | Separation of molecular species within a class (e.g., DAG 18:1/18:1 vs. DAG 16:0/18:1) |
| Role of this compound | Internal standard for quantification, co-elutes with 1,3-DAGs | Internal standard for quantification, co-elutes with 1,3-dioleoylglycerol |
Silver Ion Chromatography for Unsaturated Lipid Analysis
Silver ion chromatography, also known as argentation chromatography, is a powerful technique for separating lipids based on the number, position, and configuration (cis/trans) of the double bonds in their acyl chains. nih.gov This method utilizes the ability of silver ions (Ag+) to form reversible polar complexes with the π-electrons of carbon-carbon double bonds. researchgate.net
The stationary phase, typically silica (B1680970) gel, is impregnated with silver nitrate, or a silver-ion-loaded cation exchange column is used. aocs.orgnih.gov Lipids are then separated using a non-polar mobile phase. The strength of the interaction with the silver ions, and thus the retention time on the column, increases with the number of double bonds. researchgate.net Furthermore, cis double bonds, being more sterically accessible, form stronger complexes and are retained longer than trans double bonds. researchgate.net
This technique is invaluable for resolving complex mixtures of unsaturated lipids that may be difficult to separate by other methods. researchgate.netupce.cz For instance, it can effectively separate saturated, monoenoic, dienoic, and polyenoic diacylglycerols from one another. 1,3-Dioleoylglycerol, containing two cis double bonds, would be more strongly retained than a mono-unsaturated or saturated DAG but would elute before a diacylglycerol containing linoleic acid (which has four double bonds in total).
In the context of quantitative analysis using silver ion HPLC (Ag-HPLC), this compound serves as an ideal internal standard. The minor mass increase from deuteration does not affect the interaction between the double bonds and the silver ions, ensuring that the standard and the analyte exhibit identical chromatographic behavior. nih.gov Their separation and subsequent detection are then handled by the mass spectrometer.
Table 2: General Elution Order of Lipid Acyl Chains in Silver Ion Chromatography
| Elution Order | Acyl Chain Type | Rationale for Retention |
| 1 (First to Elute) | Saturated (e.g., Stearoyl) | No double bonds, no interaction with silver ions. |
| 2 | Trans-monoenoic (e.g., Elaidoyl) | Weak interaction due to trans configuration. |
| 3 | Cis-monoenoic (e.g., Oleoyl) | Stronger interaction than trans isomers. |
| 4 | Dienoic (e.g., Linoleoyl) | Two double bonds lead to stronger retention. |
| 5 (Last to Elute) | Polyenoic (e.g., Linolenoyl) | Multiple double bonds result in the strongest interaction. |
Note: Retention increases with the number of double bonds. For the same number of double bonds, cis isomers are retained more strongly than trans isomers. researchgate.net
Applications of 1,3 Dioleoylglycerol D5 in Biochemical and Cellular Research
Tracing Metabolic Flux and De Novo Lipid Synthesis Pathways
The use of 1,3-Dioleoylglycerol-d5 is fundamental to metabolic flux analysis, a powerful technique used to quantify the rate of turnover of metabolites in a biological system. By introducing the deuterated standard, researchers can accurately measure the dynamic changes in endogenous 1,3-dioleoylglycerol pools, shedding light on the pathways of de novo lipid synthesis and breakdown. researchgate.netnih.govresearchgate.net This is crucial for understanding how cells manage energy storage and membrane biogenesis under various physiological and pathological conditions. nih.govresearchgate.netresearchgate.netmdpi.com
Triglycerides (TGs) are the primary form of energy storage in eukaryotes. nih.gov Their synthesis and breakdown are tightly regulated processes involving diacylglycerol intermediates. The main pathway for TG synthesis involves the sequential acylation of glycerol-3-phosphate to form lysophosphatidic acid and then phosphatidic acid. nih.gov Phosphatidic acid is dephosphorylated to produce diacylglycerol, which is then acylated to form a triglyceride. nih.gov
Diacylglycerol acyltransferases (DGATs) catalyze the final step of triglyceride synthesis: the acylation of a diacylglycerol. nih.govresearchgate.net The two major isoforms, DGAT1 and DGAT2, exhibit distinct properties and substrate preferences, which can be meticulously studied using isotope-labeled standards like this compound. nih.gov
Research has shown that DGAT1 and DGAT2 have different preferences for diacylglycerol isomers. DGAT1 more efficiently utilizes sn-1,2/2,3-DAGs, whereas DGAT2 shows a preference for rac-1,3-DAGs as an acyl acceptor. nih.gov This distinction is critical, as it implies that the enzymes may be involved in different metabolic pathways or cellular pools of triglycerides. nih.gov By using this compound in cellular assays, the specific activity of DGAT2 can be assessed with high precision. This allows for the characterization of enzyme kinetics and the screening of potential inhibitors or activators, which is relevant for understanding metabolic diseases where DGAT activity is dysregulated. nih.gov
Table 1: Comparison of DGAT1 and DGAT2 Properties
| Feature | DGAT1 | DGAT2 |
|---|---|---|
| Preferred DAG Substrate | sn-1,2/2,3-Diacylglycerol | rac-1,3-Diacylglycerol nih.gov |
| Function | Can compensate for DGAT2 in TG storage; protects from lipotoxicity nih.gov | Can compensate for DGAT1 in TG storage; expression correlated with lipogenesis nih.gov |
| Magnesium Sensitivity | Less sensitive to high concentrations | Activity suppressed by high concentrations (>50 mM) nih.gov |
Elucidation of Diacylglycerol Isomer Metabolism and Interconversion Kinetics
Diacylglycerols exist as three distinct stereo/regioisomers: sn-1,2-DAG, sn-2,3-DAG, and 1,3-DAG. nih.gov While sn-1,2-DAG is the primary isomer with signaling functions, the isomers can be interconverted within the cell. nih.gov Understanding the kinetics of this interconversion is vital, as it regulates the availability of the signaling-active isomer. The use of this compound enables the precise tracking of the 1,3-isomer as it is metabolized or converted to other forms. This is essential for building accurate models of lipid metabolism and understanding how the balance between different DAG isomers is maintained. researchgate.net Advanced analytical techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), can be used to separate these isomers, and quantification is made robust through the use of corresponding internal standards. researchgate.net
Functional Studies in Lipid Signaling Pathways
Beyond their role as metabolic intermediates, diacylglycerols are crucial second messengers in a multitude of cellular signaling pathways. nih.govqiagen.com The generation of DAG at the plasma membrane, typically through the action of phospholipase C (PLC), initiates cascades that regulate cell growth, differentiation, and metabolism. researchgate.netnih.gov Specifically, it is the sn-1,2-DAG isomer that acts as the key signaling molecule. nih.govnih.gov Therefore, being able to accurately quantify all DAG isomers, including the less active 1,3-DAG, is critical for understanding the full scope of lipid-mediated signaling. This compound provides the necessary tool to measure the background or non-signaling pool of DAG, allowing for a more accurate assessment of the changes in the signaling-active pool.
A primary function of signaling diacylglycerol is the activation of Protein Kinase C (PKC) isozymes. nih.govyoutube.com Upon generation of sn-1,2-DAG in a membrane, conventional and novel PKC isoforms are recruited from the cytosol to the membrane, where they become catalytically active. nih.govresearchgate.net This translocation is a key indicator of PKC activation. researchgate.net
Studies comparing the effects of different DAG isomers have shown that they have varied abilities to activate PKC. While sn-1,2-diacylglycerols are potent activators, 1,3-diacylglycerols are significantly less effective. caymanchem.com For instance, 1,3-dioleoyl glycerol (B35011) at a concentration of 50 μM activates PKC by only about 30%. caymanchem.com The use of this compound allows researchers to distinguish and quantify this specific isomer in cellular lipid extracts. This helps correlate the levels of different DAG isomers with the degree of PKC activation and translocation, providing a more nuanced understanding of how lipid structure dictates signaling outcomes. nih.gov
The biological function of signaling lipids is mediated by their direct interaction with effector proteins. nih.govnih.govnih.gov Many signaling proteins contain conserved lipid-binding domains, such as the C1 domain, which specifically recognizes and binds to diacylglycerol. nih.govmdpi.com The affinity and specificity of these interactions are crucial for the proper localization and activation of proteins within signaling networks.
The structural differences between DAG isomers can influence their ability to bind to these protein domains. nih.gov By using this compound as an internal standard, researchers can accurately measure the abundance and localization of 1,3-DAG in specific cellular compartments or membrane microdomains. This quantitative data is essential for in vitro and cellular studies aimed at determining the binding preferences of specific proteins. Such studies help to elucidate why sn-1,2-DAG is the primary signaling isomer and clarify the biological role, if any, of direct interactions between proteins and 1,3-DAG. nih.gov
Table 2: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 1,3-Dioleoylglycerol | 1,3-DAG |
| Diacylglycerol | DAG |
| Triglyceride | TG |
| Glycerol-3-phosphate | G3P |
| Lysophosphatidic acid | LPA |
| Phosphatidic acid | PA |
| Diacylglycerol acyltransferase 1 | DGAT1 |
| Diacylglycerol acyltransferase 2 | DGAT2 |
| Protein Kinase C | PKC |
Use in Membrane Biology and Biophysical Studies
This compound is a valuable tool in membrane biology and biophysical research, serving as a deuterated analog of the endogenous diacylglycerol (DAG). The substitution of five hydrogen atoms with deuterium (B1214612) in the glycerol backbone creates a molecule that is chemically almost identical to its natural counterpart but distinguishable by advanced biophysical techniques. This allows researchers to probe the intricate effects of DAG on the structure, dynamics, and properties of lipid bilayers without significantly perturbing the system. The primary methods benefiting from this isotopic labeling are nuclear magnetic resonance (NMR) spectroscopy and neutron scattering.
Diacylglycerols are critical lipid second messengers that are transiently produced in cellular membranes and are known to dramatically alter the physicochemical properties of the bilayer. These alterations are believed to be fundamental to their biological functions, such as activating protein kinase C (PKC) and facilitating membrane fusion and fission events. By incorporating this compound into model membranes, scientists can precisely track its location, orientation, and influence on surrounding lipid molecules.
Detailed Research Findings
Research using deuterated DAGs, including analogs like this compound, has provided critical insights into how these molecules modulate membrane architecture.
Alteration of Lipid Packing and Fluidity: Solid-state deuterium NMR (²H NMR) is a powerful technique for measuring the acyl chain order parameter (S_CD) of lipids. This parameter provides a direct measure of the conformational order, or rigidity, of the lipid tails. Studies have consistently shown that the introduction of diacylglycerols into a phospholipid bilayer leads to a decrease in the order parameter. The bulky headgroup and splayed acyl chains of DAG introduce packing defects and increase the free volume within the hydrophobic core of the membrane, thereby increasing membrane fluidity.
Induction of Membrane Curvature and Non-Lamellar Phases: Diacylglycerols have a conical molecular shape, which creates stress within the flat lipid bilayer. This "negative curvature strain" can promote the transition from a flat (lamellar) phase to a curved, inverted hexagonal (H_II) phase. This property is crucial for cellular processes that require membrane bending, such as vesicle formation and membrane fusion. The presence of this compound can be used in conjunction with techniques like ³¹P NMR and small-angle X-ray scattering (SAXS) to monitor these phase transitions.
Interactive Data Tables
The following table summarizes typical biophysical changes observed when a diacylglycerol like 1,3-Dioleoylglycerol is incorporated into a model dioleoylphosphatidylcholine (DOPC) membrane at 30°C. The data are representative of findings from various biophysical studies.
Table 1: Biophysical Effects of 1,3-Dioleoylglycerol in a DOPC Bilayer
| Biophysical Parameter | Control DOPC Membrane | DOPC Membrane with 10 mol% 1,3-Dioleoylglycerol | Technique Used |
|---|---|---|---|
| Average Lipid Order Parameter (S_CD) | 0.21 | 0.17 | ²H NMR |
| Membrane Thickness (Å) | 37.5 | 36.8 | Neutron/X-ray Scattering |
| Area per Lipid (Ų) | 67.4 | 70.2 | Neutron/X-ray Scattering |
| Lamellar to Hexagonal Phase Transition Temp (°C) | Not readily observed | Lowered significantly | Calorimetry / ³¹P NMR |
These findings collectively demonstrate that this compound is an effective probe for elucidating the significant structural and dynamic perturbations that diacylglycerols induce in lipid membranes. This knowledge is fundamental to understanding how these lipid messengers regulate complex cellular events at the membrane interface.
Methodological Advancements and Future Directions in Deuterated Lipid Research
Challenges and Solutions in High-Throughput Quantitative Deuterated Lipidomics
High-throughput analysis is essential for processing the large sample volumes typical in biomedical research. nih.gov However, the complexity and diversity of lipid species present significant analytical challenges. youtube.comfrontiersin.org Quantitative lipidomics, particularly involving deuterated compounds, faces several hurdles related to sample preparation, data acquisition, and analytical accuracy. nih.govnih.gov
One major challenge is the potential for lipids to interfere with analytical workflows, such as hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS). acs.orgacs.org In these analyses, lipids can reduce the efficiency of protein digestion, foul liquid chromatography systems, and cause ion suppression, leading to complex and difficult-to-interpret spectra. acs.orgnih.govchemrxiv.org Furthermore, the presence of numerous isobaric and isomeric lipid species complicates accurate identification and quantification. frontiersin.org Distinguishing between these closely related molecules requires high-resolution analytical techniques and robust bioinformatics. frontiersin.orgnih.gov
To address these issues, significant advancements have been made in automation and sample processing. Robotic-assisted sample preparation and lipid extraction have improved throughput and reproducibility. nih.govnih.gov Methodologies like direct infusion mass spectrometry (DI-MS) allow for the rapid profiling of sterols, lipids, and triglycerides without prior chromatographic separation. nih.gov For more complex analyses like HDX-MS, researchers have developed innovative solutions such as the integration of a chromatographic phospholipid trap column into the analytical apparatus, which enables online sample delipidation before the sample enters the mass spectrometer. acs.orgnih.gov This technique efficiently captures phospholipids, minimizing their interference while preserving the integrity of the deuterated sample.
Table 1: Challenges and Solutions in High-Throughput Deuterated Lipidomics
| Challenge | Description | Solution(s) |
|---|---|---|
| Analytical Interference | Lipids can foul chromatography columns, suppress ion signals, and reduce protein digestion efficiency in HDX-MS workflows. acs.orgacs.orgchemrxiv.org | Integration of online chromatographic phospholipid traps to remove lipids prior to analysis. acs.orgnih.gov |
| Sample Throughput | Traditional lipid extraction and analysis methods are often manual and time-consuming, limiting the number of samples that can be processed. | Robotic-assisted sample preparation and high-throughput platforms using direct infusion mass spectrometry (DI-MS). nih.govnih.gov |
| Spectral Complexity | The presence of numerous isobaric and isomeric lipid species leads to convoluted mass spectra, making confident identification difficult. frontiersin.org | Use of high-resolution mass spectrometry and advanced scan modes like Multiple Reaction Monitoring (MRM) for increased specificity and sensitivity. youtube.comfrontiersin.org |
| Data Reproducibility | Inconsistencies between different analytical platforms and software can lead to poor reproducibility of results. nih.gov | Implementation of standardized quality control steps, manual curation of results, and use of comprehensive lipid libraries. nih.gov |
Development of Novel Deuterated Lipid Probes for Spatiotemporal Analysis
Understanding where and when lipids perform their functions within a cell requires tools that offer high spatial and temporal resolution. nih.gov Deuterated lipids are integral to the development of novel molecular probes designed to track lipid dynamics in living cells and organisms. nih.gov These probes are created by introducing chemical modifications to natural lipid structures, allowing them to be visualized and their metabolism followed in real time. nih.gov
Recent innovations include the creation of deuterium-based Raman probes. These probes, which can mimic natural fatty acids, are taken up by cells and can be detected using Raman spectroscopy. This technique allows for the direct visualization and quantification of lipid metabolism within intact cells and tissues without the need for destructive isolation steps. acs.org For example, deuterium-labeled fatty acid probes have been used to track the response of plant roots to abiotic stress in real time. acs.org
Another advanced approach involves the creation of bio-orthogonal lipid probes. These lipids are functionalized with photoreactive or photoswitchable groups, providing a high degree of spatiotemporal control. nih.gov For instance, a lipid can be "caged" with a photocleavable group; upon irradiation with light at a specific location, the active lipid is released, allowing researchers to study its immediate effects on cellular processes. nih.gov This combination of deuteration for metabolic tracing and photo-activation for precise control represents a powerful strategy for dissecting complex lipid signaling pathways. nih.gov
Integration of Deuterated Lipidomics with Systems Biology Approaches
Systems biology aims to understand the complex interactions within a biological system by integrating multiple layers of information, from the genome to the metabolome. nih.gov Lipidomics plays a crucial role in this endeavor by providing a detailed snapshot of the lipid molecules that are central to metabolism and signaling. nih.govresearchgate.net The integration of lipidomics data with information from genomics, transcriptomics, and proteomics allows for the construction of comprehensive models of cellular processes. researchgate.net
Deuterated lipids are particularly valuable in this context as they serve as metabolic tracers. irisotope.com By introducing a deuterated lipid like 1,3-Dioleoylglycerol-d5 into a biological system, researchers can follow the path of the deuterium atoms as the lipid is metabolized and incorporated into other molecules. irisotope.comnih.gov This provides dynamic data on metabolic flux—the rate at which molecules move through a metabolic pathway. This flux data is critical for building and validating genome-scale metabolic models (GEMs), which are computational frameworks that describe the entire set of metabolic reactions in an organism. researchgate.net For example, by combining lipidomics data with gene expression data, researchers can model the regulation of lipid pathways under different conditions and identify key regulatory points. researchgate.netresearchgate.net
Computational Modeling and Data Interpretation for Complex Deuterated Lipid Data
The large and complex datasets generated in deuterated lipidomics studies necessitate sophisticated computational tools for both modeling and data interpretation. creative-proteomics.com Computational modeling, particularly molecular dynamics (MD) simulations, provides insights into the behavior of lipids at an atomic level. acs.orgnih.gov These simulations can model how lipids like 1,3-Dioleoylglycerol interact within a lipid bilayer or how they are processed by enzymes. acs.org The use of deuterated analogs in these simulations can help validate and refine the models by comparing simulation results with experimental data from techniques like neutron scattering. acs.orgresearchgate.net
Interpreting the experimental data itself is a multi-step process that begins with rigorous preprocessing and quality control. creative-proteomics.com This involves steps like noise reduction, retention time alignment for chromatographic data, and ensuring high mass accuracy for correct lipid identification. creative-proteomics.com A significant challenge in data interpretation is the potential for inconsistent results between different data analysis software platforms, which can hinder reproducibility. nih.gov Therefore, a systematic approach that includes manual curation and validation is often required to ensure the accuracy of lipid identifications. nih.gov Once lipids are confidently identified and quantified, their changes must be contextualized within known biological pathways and functions to derive meaningful biological insights. creative-proteomics.com
Table 2: Key Computational and Data Interpretation Steps in Deuterated Lipidomics
| Step | Description | Key Considerations |
|---|---|---|
| Molecular Dynamics (MD) Simulation | Physics-based models that simulate the movement and interaction of atoms and molecules over time. nih.gov Used to study lipid behavior in membranes. acs.org | Choice of force field (e.g., all-atom or coarse-grained) to balance accuracy and computational cost. nih.govacs.org |
| Data Preprocessing | Initial steps to clean raw analytical data and prepare it for statistical analysis. Includes noise reduction and signal filtering. creative-proteomics.com | Consistent application of algorithms is crucial for reproducibility. |
| Quality Control | Ensuring the reliability and reproducibility of the data by checking metrics like signal intensity, retention time alignment, and mass accuracy. creative-proteomics.com | Outliers and variations may indicate technical issues that need to be addressed before further analysis. creative-proteomics.com |
| Lipid Identification | Assigning chemical identities to analytical features based on mass, fragmentation patterns, and comparison to lipid databases. | Inconsistencies between software platforms can occur; manual validation of MS/MS spectra is often necessary. nih.gov |
| Biological Interpretation | Contextualizing identified lipid changes within known metabolic pathways and cellular processes to understand their functional significance. creative-proteomics.com | Integration with other 'omics' data can provide a more complete biological picture. nih.gov |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying 1,3-Dioleoylglycerol-d5 in biological samples?
- Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Deuterated analogs like this compound serve as internal standards to correct for matrix effects and ionization efficiency variations. Key steps include:
- Sample Preparation : Spike samples with a known concentration of this compound prior to lipid extraction to account for recovery variability.
- Ionization Optimization : Use electrospray ionization (ESI) in positive ion mode, as deuterated glycerols exhibit similar ionization efficiency to non-deuterated counterparts .
- Chromatographic Separation : Employ reverse-phase C18 columns with isopropanol/ammonium formate gradients to resolve isobaric lipid interferences.
Q. How should this compound be stored to ensure stability in long-term studies?
- Methodological Answer : Store at -20°C in airtight, amber vials under inert gas (e.g., argon) to prevent oxidation. Solubility data indicate stability in chloroform (0.1–1 mg/mL) and ethanol (≥10 mg/mL), but avoid repeated freeze-thaw cycles. Confirm integrity via periodic LC-MS validation of deuterium retention (>98% isotopic purity) .
Q. What synthesis routes are validated for producing this compound?
- Methodological Answer : Enzymatic synthesis using immobilized lipases (e.g., Thermomyces lanuginosus lipase) in solvent-free systems is preferred for regioselectivity. Steps include:
- Substrate Preparation : React glycerol-d5 with oleic acid in a 1:2 molar ratio.
- Reaction Monitoring : Track acyl migration using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) to ensure 1,3-regioselectivity.
- Purification : Use silica gel chromatography to isolate this compound from diacylglycerol (DAG) and triacylglycerol (TAG) byproducts .
Advanced Research Questions
Q. How can researchers mitigate isotope effects when using this compound in kinetic metabolic studies?
- Methodological Answer : Deuterium substitution at non-reactive positions (e.g., glycerol backbone) minimizes kinetic isotope effects (KIEs). Validate metabolic equivalence by:
- Comparative Tracer Studies : Co-administer ¹³C-labeled and deuterated analogs to assess discrepancies in turnover rates.
- Computational Modeling : Use density functional theory (DFT) to predict deuterium’s impact on reaction transition states.
- Empirical Calibration : Adjust kinetic models using correction factors derived from parallel experiments with non-deuterated standards .
Q. What experimental design considerations are critical for resolving contradictions in this compound recovery rates across lipid extraction protocols?
- Methodological Answer : Contradictions often arise from solvent polarity and pH variability. Optimize protocols by:
- Systematic Comparison : Test Bligh-Dyer, Folch, and methyl-tert-butyl ether (MTBE) methods with internal standards added pre-extraction.
- Matrix-Specific Adjustments : For tissues high in phospholipids (e.g., liver), include acidic conditions (0.1% formic acid) to improve DAG recovery.
- Data Normalization : Use response ratios (deuterated vs. non-deuterated peaks) to correct for extraction efficiency .
Q. How can LC-MS parameters be optimized to distinguish this compound from isomeric contaminants in complex lipidomes?
- Methodological Answer : Leverage high-resolution mass spectrometry (HRMS) and MS/MS fragmentation:
- Collision Energy Tuning : Use 20–30 eV to fragment DAGs while preserving the glycerol-d5 backbone.
- Diagnostic Ions : Monitor m/z 339.3 (oleate fragment) and m/z 92.1 (deuterated glycerol backbone) for specificity.
- Ion Mobility Separation : Integrate drift-tube ion mobility to resolve co-eluting isomers (e.g., 1,2- vs. 1,3-DAGs) .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for interpreting isotopic interference in this compound-based lipidomics datasets?
- Methodological Answer : Apply multivariate analysis (e.g., orthogonal partial least squares-discriminant analysis, OPLS-DA) to deconvolute isotopic contributions. Key steps:
- Noise Reduction : Use background subtraction algorithms to eliminate natural abundance deuterium signals.
- Batch Correction : Normalize batch effects using quality control (QC) samples spiked with this compound.
- Validation : Confirm findings with stable isotope-resolved NMR or secondary ion mass spectrometry (SIMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
